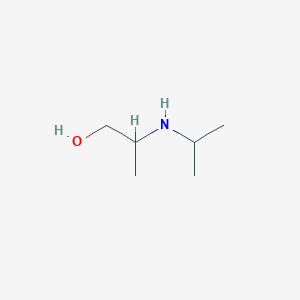

(S)-2-Isopropylaminopropane-1-Ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Isopropylaminopropane-1-Ol is a chiral organic compound with significant importance in various fields of chemistry and industry. It is characterized by the presence of an isopropylamino group attached to a propane-1-ol backbone. This compound is known for its applications in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Isopropylaminopropane-1-Ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of (S)-2-Isopropylaminopropanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another approach involves the reduction of (S)-2-Isopropylaminopropanal using sodium borohydride (NaBH4) in an alcohol solvent.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of chiral catalysts and enantioselective reduction techniques is crucial to obtain the desired enantiomeric purity. Additionally, purification processes such as distillation and recrystallization are employed to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Isopropylaminopropane-1-Ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be further reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.

Major Products Formed:

Oxidation: (S)-2-Isopropylaminopropanone or (S)-2-Isopropylaminopropanal.

Reduction: Secondary amines.

Substitution: Alkyl halides.

Wissenschaftliche Forschungsanwendungen

(S)-2-Isopropylaminopropane-1-Ol has diverse applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It is a precursor in the synthesis of active pharmaceutical ingredients (APIs) for drugs targeting neurological and cardiovascular conditions.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Wirkmechanismus

The mechanism of action of (S)-2-Isopropylaminopropane-1-Ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s chiral nature allows it to exhibit enantioselective interactions, leading to distinct biological effects. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions.

Vergleich Mit ähnlichen Verbindungen

- ®-2-Isopropylaminopropane-1-Ol

- 2-Aminopropane-1-Ol

- 2-Isopropylaminoethanol

Comparison: (S)-2-Isopropylaminopropane-1-Ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. Compared to its enantiomer ®-2-Isopropylaminopropane-1-Ol, the (S)-enantiomer may exhibit different pharmacological activities and binding affinities. The presence of the isopropylamino group differentiates it from 2-Aminopropane-1-Ol, which lacks the isopropyl substituent, leading to variations in chemical reactivity and biological interactions. Similarly, 2-Isopropylaminoethanol has a shorter carbon chain, resulting in different physicochemical properties and applications.

Biologische Aktivität

(S)-2-Isopropylaminopropane-1-ol, also known as (S)-2-(Isopropylamino)propan-1-ol, is a chiral compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C6H15NO

- Molecular Weight : 117.19 g/mol

- Boiling Point : 183.9 °C

- Density : 0.87 g/cm³

- CAS Number : 24403-02-9

This compound exhibits its biological effects primarily through interaction with the adrenergic system. It acts as a competitive antagonist of β-adrenergic receptors, which are crucial in regulating cardiovascular functions. This mechanism is beneficial in treating conditions such as hypertension, heart failure, and arrhythmias by reducing cardiac workload and oxygen demand .

Pharmacological Effects

The compound has been studied for various pharmacological effects:

- Antihypertensive Activity : It lowers blood pressure by inhibiting the effects of catecholamines on the heart and blood vessels.

- Antiarrhythmic Properties : By stabilizing cardiac membranes, it helps prevent abnormal heart rhythms.

- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, potentially offering protective effects against oxidative stress in cardiovascular diseases .

Antioxidant Activity Study

A recent study investigated the antioxidant activity of various aryloxyaminopropanol derivatives, including this compound. The antioxidant capacity was measured using the ABTS assay, revealing that the compound exhibits significant free radical scavenging activity compared to standard antioxidants .

Clinical Implications in Heart Disease

Research has shown that β-blockers with structures similar to this compound are effective in managing chronic heart failure. A study highlighted the benefits of these compounds in reducing mortality rates among patients with heart failure due to their ability to mitigate adrenergic overactivity .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Therapeutic Use | Antioxidant Activity |

|---|---|---|---|

| This compound | β-Adrenergic receptor antagonist | Hypertension, arrhythmias | Moderate |

| Propranolol | β-Adrenergic receptor antagonist | Hypertension, anxiety | High |

| Carvedilol | β/α-Adrenergic blocker | Heart failure, hypertension | Very High |

Eigenschaften

CAS-Nummer |

129156-64-5 |

|---|---|

Molekularformel |

C6H15NO |

Molekulargewicht |

117.19 g/mol |

IUPAC-Name |

2-(propan-2-ylamino)propan-1-ol |

InChI |

InChI=1S/C6H15NO/c1-5(2)7-6(3)4-8/h5-8H,4H2,1-3H3 |

InChI-Schlüssel |

VGZJOXPMODLELN-UHFFFAOYSA-N |

SMILES |

CC(C)NC(C)CO |

Isomerische SMILES |

C[C@@H](CO)NC(C)C |

Kanonische SMILES |

CC(C)NC(C)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.